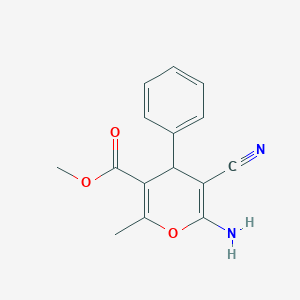

methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . Another method involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyran derivatives.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester: Another closely related compound with similar chemical properties.

Uniqueness

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a member of the pyran family, known for its diverse biological activities. This compound exhibits potential pharmacological properties, including antitumor, antimicrobial, and DNA-binding capabilities. The following sections delve into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This results in the formation of the desired pyran derivative with high yields and purity .

Antitumor Properties

Research indicates that compounds within the pyran class can exhibit significant antitumor activity. For instance, studies have shown that methyl 6-amino-5-cyano derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways often involve modulation of signaling cascades related to cell survival and apoptosis .

Antimicrobial Activity

Methyl 6-amino-5-cyano derivatives have also been evaluated for their antimicrobial properties. These compounds demonstrate effectiveness against a range of bacteria and fungi, potentially due to their ability to disrupt cellular membranes or inhibit essential metabolic pathways .

DNA Binding Studies

One of the most intriguing aspects of this compound is its interaction with DNA. Binding studies reveal that methyl 6-amino-5-cyano derivatives act as minor groove binders rather than intercalators. The binding constants (Kb) for these interactions range from 1.53×104 M−1 to 2.05×106 M−1, indicating a strong affinity for calf thymus DNA (ctDNA). Such interactions suggest potential applications in drug design, particularly for targeting DNA in cancer therapies .

Study on Antitumor Activity

A study published in Scientific Reports investigated the antitumor effects of methyl 6-amino-5-cyano derivatives on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study on DNA Interaction

In another study focused on DNA interactions, fluorescence quenching experiments were conducted to assess how these compounds bind to ctDNA. Results showed that methyl 6-amino-5-cyano derivatives effectively displace minor groove binders like Hoechst 33342 from ctDNA, confirming their preference for minor groove binding .

Comparative Analysis with Similar Compounds

The biological activity of methyl 6-amino-5-cyano derivatives can be compared with other similar compounds in terms of structure and function:

| Compound | Antitumor Activity | DNA Binding | Antimicrobial Activity |

|---|---|---|---|

| Methyl 6-amino-5-cyano derivative | High | Minor groove binder | Moderate |

| Methyl 4-aminobenzoate | Moderate | Intercalator | Low |

| 4-(Methoxycarbonyl)phenylamine | Low | None | Moderate |

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C15H14N2O3/c1-9-12(15(18)19-2)13(10-6-4-3-5-7-10)11(8-16)14(17)20-9/h3-7,13H,17H2,1-2H3 |

InChI Key |

BJGQOFUXLKQLAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.